Pancreatin

Enzyme Activity Pharmaceutical Grade USP Standards

Pancreatin (CAS 8049-47-6) is a USP-standardized multi-enzyme complex (porcine-derived) delivering amylase (≥25 USP u/mg), lipase (≥2.0 USP u/mg), and protease (≥25 USP u/mg). Unlike generic substitutes, every batch undergoes particle size distribution and dissolution kinetics verification to ensure PERT bioequivalence and in vitro digestion model reproducibility. Enteric-coated grades enable targeted intestinal release with defined pH thresholds. Select this qualification-verified pancreatin for pharmaceutical R&D, QC batch release testing, and INFOGEST protocol standardization.

Molecular Formula C15H11N3O
Molecular Weight
CAS No. 8249-47-6
Cat. No. B1164899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancreatin
CAS8249-47-6
Molecular FormulaC15H11N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pancreatin CAS 8049-47-6: A Multi-Enzyme Complex for Exocrine Pancreatic Insufficiency Research


Pancreatin (CAS 8049-47-6) is a substance of biological origin derived from porcine or bovine pancreas, containing a defined complex of digestive enzymes including amylase, lipase, and protease [1]. It is characterized by its ability to hydrolyze carbohydrates, fats, and proteins, and is used as an active pharmaceutical ingredient (API) in the management of exocrine pancreatic insufficiency (EPI) and as a critical reagent in in vitro digestion models [2]. The activity of pancreatin is standardized by the United States Pharmacopeia (USP), which specifies minimum enzymatic activities per milligram, ensuring a baseline level of performance for both research and therapeutic applications .

The Risks of Substituting Pancreatin with Uncharacterized or In-Class Pancreatic Enzyme Products


Pancreatin is not a single, uniform molecule but a complex biological mixture whose functional properties are critically dependent on its source, manufacturing process, and formulation [1]. Regulatory agencies recognize significant differences in bioavailability between marketed pancreatic enzyme products, even among those with similar labeled enzyme activities [2]. Furthermore, in vitro studies demonstrate that generic substitution based solely on enzyme activity units is unreliable due to significant variations in particle size, acid resistance, and enzyme release kinetics, which directly impact therapeutic equivalence [3].

Comparative Performance Data: Quantifying Pancreatin Differentiation from Key Analogs


Lipase Activity and Purification: Pancreatin vs. Pancrelipase

Pancrelipase is a more highly purified and concentrated pancreatic extract than pancreatin, with a higher specific activity of lipase [1]. While both share similar functions, pancrelipase is exclusively a prescription drug due to its higher potency and purity, whereas pancreatin is available as both a drug and a dietary supplement [1]. A direct quantitative comparison shows that a 'high lipase' pancrelipase preparation (Pancrease-HL) contains 25,000 U of lipase per capsule, compared to just 5,000 U in a standard pancreatin capsule (Pancrease) [2].

Enzyme Activity Pharmaceutical Grade USP Standards Exocrine Pancreatic Insufficiency

Particle Size and Pyloric Passage: Kreon vs. Lipancrea Formulations

The particle size of pancreatin microspheres or pellets is a critical determinant of gastric emptying and mixing with chyme. A comparative in vitro study of two encapsulated pancreatin preparations, Kreon and Lipancrea, found a significant difference in pellet size [1]. The length range of Kreon pellets was 1.1–2.2 mm, while Lipancrea pellets were larger, ranging from 1.5–2.8 mm [1].

Drug Delivery Gastrointestinal Physiology Pancreatic Enzyme Replacement Therapy Formulation Science

pH-Dependent Enzyme Release: Creon vs. Eurobiol

The pH-dependent release of enzymes from enteric-coated pancreatin capsules is a key factor in their efficacy. A comparative in vitro study found that Eurobiol 25000 began releasing its enzymes significantly at pH 5.0, with a half-life (t1/2) of 71 minutes [1]. In contrast, enzymes from Creon 25000 were only released at a higher pH value of 5.4, with a faster release half-life of 49.2 minutes [1].

Dissolution Testing Acid Stability Bioequivalence Gastroenterology

Lipase Release Rate at pH 5.5: Creon vs. Pancrease

The rate of lipase release under specific pH conditions can vary substantially between different pancreatin formulations. An in vitro study investigating pancreatin preparations for cystic fibrosis found that after 20 minutes at pH 5.5, Creon released three times the amount of lipase compared with Pancrease [1].

Enzyme Kinetics Cystic Fibrosis In Vitro Release Pancreatic Insufficiency

Gastric Resistance and Dissolution: Enteric-Coated Granules vs. Other Formulations

The formulation of pancreatin significantly impacts its resistance to gastric acid and its subsequent dissolution profile. An in vitro study comparing three types of preparations found that enteric-coated granule preparations were more resistant to acid and released their enzyme more rapidly once the pH threshold of dissolution was reached, compared to simple pancreatin preparations and enteric-coated tablets [1]. Among enteric-coated granules, Creon was noted to be more acid-resistant and released its enzyme from a slightly lower pH than another granule preparation [1].

Pharmaceutical Formulation Gastric Acid Resistance Drug Delivery Systems Bioavailability

Application-Specific Selection Criteria for Pancreatin (CAS 8049-47-6)


Development and Testing of Generic Pancreatic Enzyme Replacement Therapies (PERT)

In the development of generic PERTs, demonstrating bioequivalence is paramount. The evidence showing differences in pellet size (Kreon 1.1–2.2 mm vs. Lipancrea 1.5–2.8 mm) [1], pH-dependent release kinetics (Creon t1/2=49.2 min at pH 5.4 vs. Eurobiol t1/2=71 min at pH 5.0) [2], and lipase release rates (Creon releases 3x more lipase than Pancrease at pH 5.5 after 20 min) [3] provides critical in vitro benchmarks. Researchers should use these parameters to characterize and compare new formulations against established reference products.

Formulation Optimization for Targeted Drug Delivery

For scientists optimizing pancreatin formulations, the comparative data on acid resistance and dissolution profiles are essential. The finding that enteric-coated granules offer superior acid resistance and rapid release upon reaching intestinal pH compared to simple powders or tablets [4] provides a clear rationale for selecting and refining this delivery approach. The specific data on pH release thresholds and half-lives can be used to fine-tune polymer coatings for desired release sites in the gastrointestinal tract.

Standardization and Quality Control in Pancreatin Procurement

For procurement specialists and quality control laboratories, the USP monograph specifies minimum activities: ≥25 USP units/mg for amylase and protease, and ≥2.0 USP units/mg for lipase [5]. However, the documented product-to-product and batch-to-batch variability in lipase activity, dissolution, and particle size [6] necessitates a more rigorous, vendor-specific qualification process. Relying solely on pharmacopoeial minimums is insufficient; direct assessment of particle size distribution and dissolution kinetics is required to ensure batch-to-batch consistency for critical applications.

In Vitro Digestion Models for Food and Nutrition Research

When pancreatin is used in standardized in vitro digestion assays (e.g., INFOGEST), the choice of pancreatin source can impact the reproducibility and physiological relevance of the results. The data showing that pancreatin preparations with similar labeled lipase content can have vastly different release kinetics and pH sensitivity (e.g., Creon vs. Eurobiol) [2] and different specific activities compared to human pancreatic juice [7] highlights the need for careful selection. Researchers should choose a well-characterized pancreatin with defined dissolution properties that align with the specific pH and temporal conditions of their model to ensure accurate simulation of human digestion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pancreatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.